Enhanced Lipophilicity Drives Improved Membrane Permeability Compared to 3-Phenylpiperidin-3-ol
The introduction of a para-methyl group onto the phenyl ring in 3-(p-Tolyl)piperidin-3-ol significantly increases its calculated lipophilicity (XLogP3-AA) compared to the unsubstituted analog, 3-phenylpiperidin-3-ol. This modification is predicted to enhance passive membrane permeability, a key factor in oral bioavailability and cellular uptake [1][2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 3-Phenylpiperidin-3-ol: 1.0 (PubChem CID: 104245) |
| Quantified Difference | +0.3 logP units |
| Conditions | In silico prediction using XLogP3 3.0 algorithm |
Why This Matters
A higher logP value correlates with better passive diffusion across biological membranes, potentially leading to improved cellular potency or oral absorption.
- [1] PubChem. (2026). Compound Summary for CID 15341165, 3-(p-Tolyl)piperidin-3-ol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 104245, 3-Phenylpiperidin-3-ol. National Center for Biotechnology Information. View Source
